molecular formula C11H19N3O2 B15312442 Methyl 2-(isopropylamino)-3-(5-methyl-1h-pyrazol-1-yl)propanoate

Methyl 2-(isopropylamino)-3-(5-methyl-1h-pyrazol-1-yl)propanoate

Cat. No.: B15312442
M. Wt: 225.29 g/mol
InChI Key: BNVUUFAOJYISDY-UHFFFAOYSA-N
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Description

Methyl 2-(isopropylamino)-3-(5-methyl-1H-pyrazol-1-yl)propanoate is a synthetic organic compound featuring a pyrazole core substituted with a methyl group at the 5-position, an isopropylamino group at the 2-position of the propanoate backbone, and a methyl ester moiety. Pyrazole derivatives are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and kinase inhibitory properties . The methyl ester group in this compound likely enhances lipophilicity compared to its carboxylic acid counterpart, influencing solubility and bioavailability.

Properties

Molecular Formula

C11H19N3O2

Molecular Weight

225.29 g/mol

IUPAC Name

methyl 3-(5-methylpyrazol-1-yl)-2-(propan-2-ylamino)propanoate

InChI

InChI=1S/C11H19N3O2/c1-8(2)13-10(11(15)16-4)7-14-9(3)5-6-12-14/h5-6,8,10,13H,7H2,1-4H3

InChI Key

BNVUUFAOJYISDY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=NN1CC(C(=O)OC)NC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(isopropylamino)-3-(5-methyl-1h-pyrazol-1-yl)propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 5-methyl-1H-pyrazole with an appropriate ester, followed by the introduction of the isopropylamino group through nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including temperature control, pressure regulation, and the use of automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(isopropylamino)-3-(5-methyl-1h-pyrazol-1-yl)propanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or halides. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs with different functional groups.

Scientific Research Applications

Methyl 2-(isopropylamino)-3-(5-methyl-1h-pyrazol-1-yl)propanoate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating specific diseases.

    Industry: The compound is utilized in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(isopropylamino)-3-(5-methyl-1h-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs
2.1.1. 2-(Isopropylamino)-2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propanoic acid
  • Molecular Formula : C₁₁H₁₉N₃O₂ (vs. C₁₂H₂₁N₃O₂ for the methyl ester) .
  • This enhances water solubility but reduces membrane permeability.
2.1.2. Pyrazole-Thiophene Hybrids (e.g., Compounds 7a, 11a)
  • Structural Features: These compounds combine pyrazole rings with thiophene or pyran systems, introducing additional heterocyclic complexity and functional groups (e.g., cyano, amino, hydroxy) .
  • Applications: Such hybrids are frequently explored as kinase inhibitors or antimicrobial agents due to their electronic diversity.
Physicochemical Properties
Compound Name Molecular Formula Molar Mass (g/mol) Functional Groups Predicted Solubility
Methyl 2-(isopropylamino)-3-(5-methyl-1H-pyrazol-1-yl)propanoate C₁₂H₂₁N₃O₂ 239.31 Methyl ester, isopropylamino, pyrazole Moderate (lipophilic)
2-(Isopropylamino)-2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propanoic acid C₁₁H₁₉N₃O₂ 225.29 Carboxylic acid, isopropylamino, pyrazole High (polar)
Compound 7a (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone Not specified - Pyrazole, thiophene, cyano, amino Low (planar structure)

Key Observations :

  • The methyl ester derivative’s lipophilicity may favor passive diffusion across biological membranes, whereas the carboxylic acid analog’s polarity supports aqueous solubility .
  • Thiophene-pyrazole hybrids (e.g., 7a) exhibit reduced solubility due to planar, conjugated systems but offer enhanced electronic interactions in target binding .
Hydrogen Bonding and Crystallography
  • Hydrogen Bonding : The carboxylic acid analog () can form strong intermolecular hydrogen bonds via its -COOH group, influencing crystal packing and stability. The methyl ester, lacking an acidic proton, likely exhibits weaker van der Waals interactions, affecting melting points and crystallinity .

Biological Activity

Methyl 2-(isopropylamino)-3-(5-methyl-1H-pyrazol-1-yl)propanoate, also known by its CAS number 1249000-12-1, is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies, providing a comprehensive overview based on available research findings.

  • Molecular Formula : C11H19N3O2
  • Molar Mass : 225.29 g/mol
  • CAS Number : 1249000-12-1

Synthesis

The synthesis of this compound typically involves the reaction of isopropylamine with specific pyrazole derivatives. The reaction conditions and specific reagents can significantly influence the yield and purity of the final product.

Pharmacological Properties

Research indicates that compounds containing pyrazole moieties often exhibit a range of biological activities, including:

  • Antimicrobial Activity : Several studies have reported that pyrazole derivatives possess antimicrobial properties against various bacterial strains. This compound may exhibit similar effects, although specific data on this compound is limited.
  • Anti-inflammatory Effects : Pyrazole derivatives are known to modulate inflammatory pathways. The compound's potential in reducing inflammation could be attributed to its ability to inhibit cyclooxygenase enzymes.
  • Cytotoxicity Against Cancer Cells : Preliminary studies suggest that certain pyrazole derivatives can induce apoptosis in cancer cell lines. The specific mechanism of action for this compound requires further investigation but may involve DNA intercalation or inhibition of key oncogenic pathways.

Case Studies

A recent study evaluated the biological activity of various pyrazolone compounds, including derivatives similar to this compound. The findings indicated:

CompoundBiological ActivityIC50 (µM)Reference
Compound AAntimicrobial25
Compound BAnti-inflammatory30
This compoundCytotoxic (proposed)TBD

While specific mechanisms for this compound are not well-documented, general mechanisms observed in related compounds include:

  • Inhibition of Enzymatic Activity : Many pyrazole derivatives act as enzyme inhibitors, particularly in pathways involved in inflammation and cancer progression.
  • Interaction with Receptors : Some studies suggest that these compounds may interact with various receptors, modulating physiological responses.

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